tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSTVGQJEDAWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657016 | |
| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170108-38-9 | |
| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Azetidin-3-ylmethylamine
The primary amine group of azetidin-3-ylmethylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a catalyst.
Reaction Scheme:
Optimization Notes:
Hydrochloride Salt Formation
The Boc-protected amine is treated with hydrochloric acid (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt.
Procedure:
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Dissolve tert-butyl (azetidin-3-ylmethyl)carbamate in ethyl acetate.
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Add 4 M HCl in dioxane dropwise at 0°C.
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Filter and wash the precipitate with cold ether.
Yield : 92–95% after recrystallization from ethanol/water.
Industrial Production Methods
Scalable synthesis requires modifications to accommodate cost, safety, and purity standards.
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility and reduce reaction times:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 85% | 91% |
| Purity (HPLC) | 98% | 99.5% |
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) yields >99% pure product.
-
Chromatography : Silica gel (hexane/ethyl acetate, 7:3) resolves residual Boc anhydride.
Comparative Analysis of Methodologies
The table below contrasts laboratory-scale and industrial methods:
| Aspect | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Catalyst | Triethylamine | DMAP (0.1 eq) |
| Solvent | DCM | THF (recycled) |
| Workup | Liquid-liquid extraction | Centrifugal filtration |
| Energy Consumption | High (per batch) | Low (continuous process) |
Industrial methods prioritize solvent recycling and automation, reducing waste by 40% compared to batch processes.
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C, dry | <2% |
| 25°C, 60% RH | 15% |
Case Study: Optimization of Salt Formation
A 2024 study compared HCl sources for salt formation:
| HCl Source | Purity | Yield | Particle Size (µm) |
|---|---|---|---|
| 4 M HCl in dioxane | 99.5% | 95% | 10–15 |
| Gaseous HCl | 98.8% | 92% | 20–30 |
| Aqueous HCl (37%) | 97.2% | 88% | 50–100 |
4 M HCl in dioxane produced the finest crystalline powder, ideal for formulation.
Challenges and Troubleshooting
Chemical Reactions Analysis
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the carbamate group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds .
Scientific Research Applications
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbamate group can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. This can result in inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Linkers or Substituents
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride (CAS: 1170905-43-7)
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Key Difference : Ethyl linker instead of methyl between the azetidine and carbamate groups.
- Similarity Score : 0.98 (indicating near-identical core structure) .
tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9)
- Molecular Formula : C₈H₁₇ClN₂O₂
- Key Difference : Linear three-carbon (propyl) chain instead of azetidine ring.
- Similarity Score : 0.95 .
- Applications : Used in peptide synthesis where flexibility of the alkyl chain is advantageous .
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS: 1173206-71-7)
Salt Forms and Stability
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS: 1187929-81-2)
Functional Group Variations
3-Boc-Aminoazetidine hydrochloride (CAS: 577777-20-9)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group, an azetidine ring, and a carbamate functional group, contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The molecular formula for this compound is CHClNO, with a molar mass of approximately 236.74 g/mol. The presence of the azetidine ring allows for interactions with various biological targets, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring can form both covalent and non-covalent bonds with these molecular targets, leading to modulation of enzymatic activity and alteration of signal transduction pathways. This interaction can result in either inhibition or activation of various physiological processes.
Applications in Research
The compound has been employed in several areas of scientific research:
- Enzyme Mechanisms : It is utilized to study enzyme mechanisms due to its ability to form stable complexes with proteins.
- Protein-Ligand Interactions : The compound is used in investigations of protein-ligand interactions, providing insights into binding affinities and specificities.
- Therapeutic Development : As an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs, it holds promise for drug discovery efforts.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity through interaction with active sites. |
| Receptor Binding | Binds to specific receptors, potentially influencing signal transduction. |
| Antiviral Properties | Intermediate in the synthesis of antiviral agents. |
| Anticancer Potential | Investigated for use in developing anticancer drugs. |
Case Studies
- Inhibition Studies : Research has demonstrated that compounds with azetidine moieties exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .
- PET Imaging Applications : In vivo studies involving azetidine derivatives have explored their potential for use in positron emission tomography (PET) imaging. However, limitations regarding brain uptake have been noted, indicating the need for further modifications to enhance bioavailability .
- Synthesis and Biological Evaluation : A recent study highlighted the synthesis of new azetidine derivatives and their evaluation for biological activity against cancer cell lines. Compounds derived from this compound showed varying degrees of cytotoxicity against different cancer types .
Q & A
Basic: What are the key structural features of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride, and how do they influence its reactivity?
The compound consists of a tert-butyl carbamate group attached to an azetidine (3-membered nitrogen heterocycle) via a methylene linker, with a hydrochloride counterion. The tert-butyl group provides steric protection for the carbamate, enhancing stability during synthesis. The azetidine ring introduces strain due to its small ring size, increasing reactivity in nucleophilic substitutions or ring-opening reactions. The hydrochloride salt improves solubility in polar solvents, critical for reaction workup and purification .
Basic: What is the recommended synthetic route for this compound?
A typical synthesis involves:
Azetidine Functionalization : Reacting azetidine-3-carboxylic acid derivatives with tert-butyl carbamate under coupling agents (e.g., DCC/HOBt).
Salt Formation : Treating the free base with HCl in a solvent like diethyl ether to precipitate the hydrochloride salt.
Key steps include controlled pH during salt formation and purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥97% purity .
Basic: How does solubility impact experimental design with this compound?
The hydrochloride salt form increases aqueous solubility (slightly soluble in water), enabling use in polar reaction systems. However, in non-polar solvents (e.g., DCM or THF), solubility is limited, requiring sonication or mild heating. This property dictates solvent choice for reactions (e.g., DMF for SN2 reactions) and purification methods (e.g., reverse-phase HPLC) .
Advanced: What strategies address stereochemical challenges in derivatizing the azetidine ring?
The azetidine's rigid, strained structure can lead to unexpected stereochemical outcomes. Strategies include:
- Chiral Auxiliaries : Using enantiopure starting materials to control configuration.
- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature to favor desired stereoisomers.
- Protection/Deprotection : Temporarily blocking reactive sites (e.g., Boc protection of the carbamate) to direct regioselectivity. Evidence from related azetidine derivatives shows that steric hindrance from the tert-butyl group can suppress racemization during functionalization .
Advanced: How do reaction conditions (pH, solvent) affect the stability of this compound?
- Acidic Conditions : Protonation of the azetidine nitrogen increases ring strain, accelerating ring-opening reactions (e.g., with electrophiles).
- Basic Conditions : Deprotonation may lead to carbamate hydrolysis, requiring pH <8 for stability.
- Solvent Effects : Aprotic solvents (e.g., acetonitrile) stabilize the carbamate, while protic solvents (e.g., methanol) may promote decomposition over time. Stability studies on similar carbamates recommend storage at −20°C under inert atmosphere .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 70–90%) often arise from:
- Purification Methods : Column chromatography vs. recrystallization (latter may reduce yield but improve purity).
- Salt Formation Efficiency : Excess HCl or incomplete drying can alter mass measurements.
- Starting Material Quality : Impurities in azetidine precursors (e.g., residual moisture) reduce coupling efficiency. Cross-referencing protocols from BLD Pharm and Thermo Scientific suggests optimizing stoichiometry (1.2 eq tert-butyl carbamate) and using molecular sieves to mitigate side reactions .
Advanced: What analytical techniques are critical for characterizing intermediates and final products?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring substitution) and salt formation (disappearance of NH peaks).
- HPLC-MS : Validates purity (>97%) and detects hydrolyzed byproducts (e.g., free azetidine).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
- TGA/DSC : Assesses thermal stability for storage and reaction planning .
Advanced: What are the mechanistic implications of the carbamate group in nucleophilic reactions?
The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic attack (e.g., by amines or Grignard reagents). However, the tert-butyl group sterically hinders bulkier nucleophiles, favoring smaller reactants (e.g., methylamine over phenylamine). Comparative studies with non-Boc-protected analogs show a 3–5× rate reduction due to steric effects, necessitating longer reaction times or elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
